3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) (CAS No. 1835762-06-5): A Comprehensive Overview
3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) (CAS No. 1835762-06-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spirocyclic compounds and features a unique structural framework that combines a spirocyclic ring system with a pyrrolopyrimidine moiety. The integration of these structural elements endows the compound with a range of biological activities and potential therapeutic applications.
The spirocyclic ring system in 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) is characterized by its high rigidity and conformational stability. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the compound. The presence of the oxa bridge (oxygen atom) further enhances the flexibility and solubility of the molecule, making it more amenable to various biological environments.
The pyrrolopyrimidine moiety is a well-known pharmacophore that has been extensively studied for its diverse biological activities. It is particularly notable for its ability to interact with various biological targets, including kinases, receptors, and enzymes. In the context of 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl), this moiety plays a pivotal role in mediating its biological effects.
Recent research has highlighted the potential of 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) as an inhibitor of specific kinases involved in cancer progression. Kinases are key enzymes that regulate cell signaling pathways and are often dysregulated in various cancers. By selectively inhibiting these kinases, 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) can potentially disrupt cancer cell proliferation and survival.
Studies have shown that 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) exhibits potent inhibitory activity against several kinases, including ABL1 and BCR-ABL1. These kinases are critical targets in the treatment of chronic myeloid leukemia (CML). The compound's ability to inhibit these kinases has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for CML.
In addition to its anti-cancer properties, 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects and its potential to modulate immune responses. The compound's ability to interact with multiple biological targets makes it a versatile candidate for drug development.
The pharmacokinetic properties of 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) have been extensively studied to ensure its suitability for clinical applications. Preclinical studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a successful drug candidate.
To further optimize the therapeutic potential of 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) researchers are exploring various chemical modifications to enhance its potency and selectivity. These efforts include the introduction of functional groups that can improve binding affinity to target proteins and reduce off-target effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) in patients with various cancers and inflammatory diseases. Early results from phase I trials have shown promising outcomes with manageable side effects observed at therapeutic doses.
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The unique combination of structural features in 3-Oxa--diazaspirodEcAne--dIoNe, along with its diverse biological activities, makes it an intriguing candidate for further research and development in medicinal chemistry and drug discovery.
For more information on this compound or related research topics, please refer to recent scientific publications or contact experts in the field.
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3-Oxa-1,8-diazaspiro[*.*]decane-dione, *(7H-pyrrolo*,*d*-pyrimidin-y*) (CAS No. *) A Comprehensive Overview
3-Oxa-diazaspirodEcAne-dIoNe, *(7H-pYrrolO*,(*d*-)PyriMidIn-*y*) (CAS No.* *) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spirocyclic compounds and features a unique structural framework that combines a spirocyclic ring system with a pyrrolO*-,*)PyriMidIn-*y*) moiety.* The integration*of these structural elements endows*the compound*with*a range*of biological activities*and potential therapeutic applications.* * * * * * * *
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